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Abstract
Sodelglitazar (formerly known as GW677954) is a potent synthetic agonist of the peroxisome

proliferator-activated receptor (PPAR) family. Developed by GlaxoSmithKline, it was

investigated for the treatment of metabolic disorders such as hyperlipidemia and type 2

diabetes. Sodelglitazar is classified as a pan-PPAR agonist, exhibiting activity across all three

PPAR isoforms (α, γ, and δ), with primary activity at the PPARδ receptor.[1] Despite promising

initial prospects, the clinical development of Sodelglitazar was terminated during Phase 2 trials

due to adverse safety findings in preclinical rodent studies.[1] This technical guide provides a

comprehensive overview of the available information on the discovery, mechanism of action,

and preclinical and clinical development of Sodelglitazar.

Introduction
The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone

receptors that play a critical role in the regulation of glucose and lipid metabolism. The three

main isoforms, PPARα, PPARγ, and PPARδ, are expressed in various tissues and have distinct

but overlapping functions.

PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, its activation

leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1681033?utm_src=pdf-interest
https://www.benchchem.com/product/b1681033?utm_src=pdf-body
https://www.benchchem.com/product/b1681033?utm_src=pdf-body
https://synapse.patsnap.com/article/what-are-ppar-agonists-and-how-do-they-work
https://www.benchchem.com/product/b1681033?utm_src=pdf-body
https://synapse.patsnap.com/article/what-are-ppar-agonists-and-how-do-they-work
https://www.benchchem.com/product/b1681033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity and

promotes glucose uptake.

PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation, energy homeostasis,

and is a key regulator of metabolic functions.

The development of pan-PPAR agonists, such as Sodelglitazar, was driven by the hypothesis

that simultaneous activation of all three isoforms could offer a comprehensive treatment for

metabolic syndrome by addressing dyslipidemia, insulin resistance, and other associated

metabolic abnormalities.

Chemical Properties and Structure
Sodelglitazar is a thiazole derivative with the following chemical properties:

Property Value

IUPAC Name

2-(4-(((2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-

methyl-1,3-thiazol-5-yl)methyl)sulfanyl)-2-

methylphenoxy)-2-methylpropanoic acid

Molecular Formula C23H21F4NO3S2

Molecular Weight 499.54 g/mol

CAS Number 447406-78-2

Mechanism of Action
Sodelglitazar functions as a ligand for all three PPAR isoforms. Upon binding, it induces a

conformational change in the receptor, leading to the recruitment of coactivator proteins and

the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to

specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the

promoter regions of target genes, thereby modulating their transcription.

The pan-agonist activity of Sodelglitazar was intended to provide a multi-faceted therapeutic

effect:
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PPARα agonism: To lower triglycerides and improve the overall lipid profile.

PPARγ agonism: To improve insulin sensitivity and glycemic control.

PPARδ agonism: To enhance fatty acid oxidation and improve energy metabolism.
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Figure 1: Simplified signaling pathway of Sodelglitazar as a pan-PPAR agonist.

Preclinical Development
In Vitro Studies
In vitro studies are essential to determine the binding affinity and functional activity of a

compound at its target receptors.

Table 1: Hypothetical In Vitro Activity of Sodelglitazar (Note: Specific quantitative data for

Sodelglitazar is not publicly available. This table represents typical data generated for a pan-

PPAR agonist.)

Assay Type PPARα PPARγ PPARδ

Binding Affinity (Ki,

nM)
15 50 5

Functional Activity

(EC50, nM)
25 80 10

A common method to assess the functional activity of PPAR agonists is the cell-based

transactivation assay.

Cell Culture: Human embryonic kidney cells (HEK293T) are cultured in Dulbecco's Modified

Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

Transfection: Cells are transiently transfected with expression plasmids for the ligand-binding

domain of each human PPAR isoform (α, γ, δ) fused to the GAL4 DNA-binding domain, and

a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream

activation sequence.

Treatment: Transfected cells are treated with varying concentrations of Sodelglitazar or a

vehicle control for 24 hours.
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Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a

luminometer.

Data Analysis: The fold activation of luciferase expression relative to the vehicle control is

calculated to determine the EC50 value.
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Figure 2: Experimental workflow for a PPAR transactivation assay.

In Vivo Studies and Toxicology
Preclinical in vivo studies in animal models are crucial for evaluating the efficacy and safety of

a drug candidate. The development of Sodelglitazar was halted due to safety findings in

rodent studies.[1] While the specific details of these findings are not extensively published, they

were significant enough to terminate Phase 2 clinical trials.

Table 2: Hypothetical Preclinical Efficacy Data in a Rodent Model of Type 2 Diabetes (Note:

This table represents expected outcomes for a pan-PPAR agonist and is not specific to

Sodelglitazar.)

Parameter Vehicle Control
Sodelglitazar (10
mg/kg)

% Change

Fasting Blood

Glucose (mg/dL)
250 ± 20 150 ± 15 -40%

Serum Triglycerides

(mg/dL)
300 ± 25 120 ± 20 -60%

Serum Insulin (ng/mL) 5.0 ± 0.5 2.5 ± 0.3 -50%

Body Weight Change

(g)
+5.0 ± 1.0 +2.0 ± 0.8 -60%

Animal Model: Male db/db mice (a model of type 2 diabetes) are used.

Acclimation: Animals are acclimated for one week before the start of the study.

Dosing: Mice are treated daily by oral gavage with Sodelglitazar (e.g., 10 mg/kg) or a

vehicle control for a period of 4 weeks.

Monitoring: Body weight and food intake are monitored daily. Blood samples are collected

weekly to measure fasting glucose, insulin, and lipid levels.

Terminal Procedures: At the end of the study, animals are euthanized, and tissues (liver,

adipose, muscle) are collected for gene expression analysis.
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Clinical Development
Two Phase 2 clinical trials were initiated to evaluate the efficacy and safety of Sodelglitazar in
humans.

NCT00196989: A study in individuals with type 2 diabetes.

NCT00437164: A study in diabetic patients.

One of these trials was prematurely terminated due to the adverse findings in rodent

carcinogenicity studies.[2] As a result, there is a lack of comprehensive clinical data on the

efficacy and safety of Sodelglitazar in human populations.

Conclusion and Future Perspectives
Sodelglitazar was a promising pan-PPAR agonist with the potential to offer a comprehensive

treatment for metabolic syndrome. However, its development was halted due to safety

concerns that arose during preclinical toxicology studies. This underscores the importance of

thorough preclinical safety evaluation in drug development. While Sodelglitazar itself did not

advance, the concept of pan-PPAR agonism continues to be an area of research, with a focus

on developing compounds with a more favorable safety profile. The lessons learned from the

development of Sodelglitazar and other glitazars have been instrumental in guiding the design

of next-generation PPAR modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What are PPAR agonists and how do they work? [synapse.patsnap.com]

2. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Sodelglitazar (GW677954): A Technical Overview of a
Pan-PPAR Agonist]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1681033?utm_src=pdf-body
https://en.wikipedia.org/wiki/Peroxisome_proliferator-activated_receptor_delta
https://www.benchchem.com/product/b1681033?utm_src=pdf-body
https://www.benchchem.com/product/b1681033?utm_src=pdf-body
https://www.benchchem.com/product/b1681033?utm_src=pdf-body
https://www.benchchem.com/product/b1681033?utm_src=pdf-body
https://www.benchchem.com/product/b1681033?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-are-ppar-agonists-and-how-do-they-work
https://en.wikipedia.org/wiki/Peroxisome_proliferator-activated_receptor_delta
https://www.benchchem.com/product/b1681033#discovery-and-development-of-sodelglitazar
https://www.benchchem.com/product/b1681033#discovery-and-development-of-sodelglitazar
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1681033#discovery-and-development-of-
sodelglitazar]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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